molecular formula C19H23ClFN3O3S2 B15020306 N-(2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-(2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B15020306
M. Wt: 460.0 g/mol
InChI Key: SYEQKMGFVINHNA-UHFFFAOYSA-N
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Description

N-(2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide: is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a chlorinated and fluorinated phenyl group, a sulfanyl ethyl chain, and a dimethylsulfamoyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, including the introduction of the chlorinated and fluorinated phenyl group, the formation of the sulfanyl ethyl chain, and the attachment of the dimethylsulfamoyl phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, efficient catalysts, and robust purification techniques to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: N-(2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorinated and fluorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified functional groups, potentially leading to simpler derivatives.

    Substitution: New compounds with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-{[(2-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
  • N-(2-{[(2-Fluorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Comparison: Compared to its analogs, N-(2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can significantly influence its chemical reactivity, biological activity, and physical properties, making it a compound of particular interest for further research and development.

Properties

Molecular Formula

C19H23ClFN3O3S2

Molecular Weight

460.0 g/mol

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C19H23ClFN3O3S2/c1-23(2)29(26,27)24(15-7-4-3-5-8-15)13-19(25)22-11-12-28-14-16-17(20)9-6-10-18(16)21/h3-10H,11-14H2,1-2H3,(H,22,25)

InChI Key

SYEQKMGFVINHNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCCSCC1=C(C=CC=C1Cl)F)C2=CC=CC=C2

Origin of Product

United States

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